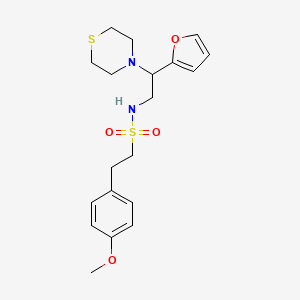

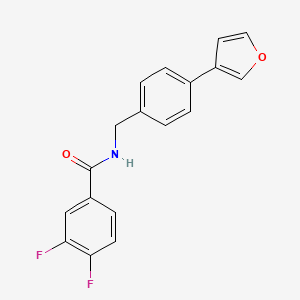

3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

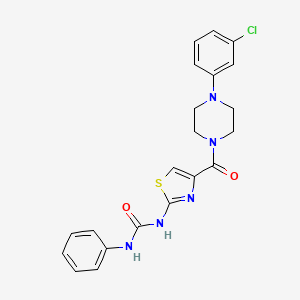

3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide is a useful research compound. Its molecular formula is C18H13F2NO2 and its molecular weight is 313.304. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluorescence Sensing and Imaging

One area of application for compounds related to 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide is in fluorescence sensing and imaging. Modifications in the molecular structure, such as the extension of the furan heterocycle, can regulate excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT) characteristics. These modifications can lead to shifts in absorption and emission spectra, making these compounds useful in developing fluorescent probes and organic radiation scintillators (Jianhui Han et al., 2018).

Organic Synthesis and Reaction Mechanisms

Compounds similar to this compound are used in organic synthesis, exploring novel reaction pathways and mechanisms. For instance, difluorinated alkenoates have been shown to react rapidly with furans in the presence of a tin(IV) catalyst, a reaction that does not occur with non-fluorinated congeners. This suggests a highly polar transition state stabilized by the catalyst and polar solvents, providing insights into the interplay of structure and reactivity in organic reactions (G. A. Griffith et al., 2006).

Synthesis of Polysubstituted Furanimines

Another application is in the synthesis of polysubstituted furanimines, where Pd(II)-catalyzed oxidative heterodimerization reactions of allenamides and allenyl ketones are employed. This method offers an efficient route for producing compounds that are not readily accessible through known methods, thus expanding the toolbox for organic chemists (Shengming Ma et al., 2005).

Development of Antiplasmodial Agents

Research into acyl derivatives of furazans, which are structurally related to this compound, has shown potential in the development of antiplasmodial agents. These compounds have been tested for their activity against Plasmodium falciparum, revealing several structure–activity relationships and highlighting the promise of benzamides in antimalarial drug development (Theresa Hermann et al., 2021).

Catalysis and Fluorination Reactions

Research also extends to catalytic processes, such as the rhodium(III)-catalyzed alkenylation of benzamides with difluorohomoallylic silyl ethers, demonstrating the potential for synthesizing elaborate difluorinated compounds. This highlights the role of such compounds in developing new synthetic methodologies with broad applicability in medicinal chemistry and synthesis (Xueli Cui et al., 2023).

Mecanismo De Acción

Mode of Action

It’s worth noting that many benzamide derivatives are known to interact with their targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, half-life, and potential for drug-drug interactions .

Result of Action

The molecular and cellular effects of 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide are currently unknown. The compound’s effects will depend on its specific targets and the biochemical pathways it affects.

Propiedades

IUPAC Name |

3,4-difluoro-N-[[4-(furan-3-yl)phenyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2NO2/c19-16-6-5-14(9-17(16)20)18(22)21-10-12-1-3-13(4-2-12)15-7-8-23-11-15/h1-9,11H,10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAACMCDSHJHEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)F)F)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-((4-oxo-3-(o-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B3017152.png)

![2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B3017153.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate](/img/structure/B3017154.png)

![3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3017161.png)

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B3017166.png)

![2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B3017167.png)